molecular formula C17H26ClNO2 B332555 N-(5-chloro-2-methoxyphenyl)decanamide

N-(5-chloro-2-methoxyphenyl)decanamide

Cat. No.: B332555
M. Wt: 311.8 g/mol
InChI Key: MWCXFOPKCHKJJJ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)decanamide is a synthetic amide derivative characterized by a decanoyl chain (C10) linked to a 5-chloro-2-methoxyaniline moiety. The 5-chloro-2-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding via halogen and methoxy interactions . The decanamide chain may influence solubility, membrane permeability, and metabolic stability compared to shorter-chain or heterocyclic derivatives.

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)decanamide

InChI

InChI=1S/C17H26ClNO2/c1-3-4-5-6-7-8-9-10-17(20)19-15-13-14(18)11-12-16(15)21-2/h11-13H,3-10H2,1-2H3,(H,19,20)

InChI Key

MWCXFOPKCHKJJJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-chloro-2-methoxyphenyl)decanamide and its analogs:

Compound Name Molecular Formula Functional Group Biological Activity Synthesis Method Key References
This compound C₁₇H₂₅ClN₂O₂ Decanamide Not reported (inferred) Likely coupling of decanoyl chloride with 5-chloro-2-methoxyaniline
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S Sulfonamide Anticonvulsant, herbicidal Reaction of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazolyl)butanamide C₁₅H₁₇ClN₂O₃S Oxadiazole-thioether Lipoxygenase inhibition Thiol-ene reaction with oxadiazole derivatives
N-(5-Chloro-2-methoxyphenyl)aryl sulfonamides Variable (e.g., C₁₃H₁₁ClN₂O₃S₂) Sulfonamide with aryl substituents Antibacterial (Gram+/Gram–) Coupling 2-amino-4-chloroanisole with sulfonyl chlorides
KEV (Pyrazolo-pyridine carboxamide) C₁₈H₁₇ClN₆O Pyrazole-carboxamide Kinase inhibition (JAK/STAT pathway) Multi-step synthesis with pyrazole intermediates

Key Observations:

Structural Variations and Bioactivity: Sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit broad biological activities, including anticonvulsant and antibacterial effects, attributed to the sulfonamide group’s electronegativity and hydrogen-bonding capacity . Oxadiazole derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-4-(oxadiazolyl)butanamide) show enhanced lipoxygenase inhibition due to the heterocyclic ring’s electron-withdrawing effects and conformational rigidity . However, this may reduce aqueous solubility, necessitating formulation optimization.

Synthetic Routes: Sulfonamides are typically synthesized via nucleophilic substitution between anilines and sulfonyl chlorides under basic conditions . Decanamide derivatives would require coupling of 5-chloro-2-methoxyaniline with decanoyl chloride, analogous to methods used for palmitamide or acetamide analogs (e.g., CETYL-PO hydroxyethyl decanamide in ) .

Structure-Activity Relationships (SAR) :

  • Substituent Effects : In sulfonamides, electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring enhance antibacterial potency . Similarly, the 5-chloro-2-methoxy substitution in decanamide may optimize steric and electronic interactions with biological targets.
  • Chain Length : Longer aliphatic chains (e.g., decanamide vs. acetamide) increase hydrophobic interactions but may reduce metabolic stability due to oxidative degradation.

Crystallographic and Physicochemical Data :

  • The sulfonamide analog crystallizes in a planar conformation stabilized by N–H···O hydrogen bonds, as shown in single-crystal X-ray studies . In contrast, decanamide’s flexible chain may adopt multiple conformations, impacting binding to rigid enzyme active sites.

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